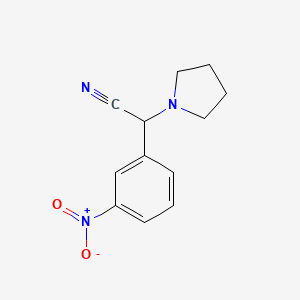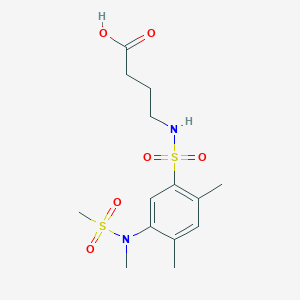
3-(Benzyloxy)-4-hydroxybenzoic acid
Overview
Description
3-(Benzyloxy)-4-hydroxybenzoic acid is a chemical compound. It is used as a pharmaceutical intermediate . It is also known as 3-Benzyloxybenzeneboronic acid or 3-Phenylmethyloxyphenylboronic acid .
Synthesis Analysis
The primary method for the synthesis of boronic acids, such as 3-(Benzyloxy)-4-hydroxybenzoic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . It has been synthesized by the benzylation of 4-hydroxy-3-methoxyphenylacetic acid .
Molecular Structure Analysis
The molecular formula of 3-(Benzyloxy)-4-hydroxybenzoic acid is C14H12O3 . The molecular weight is 228.24 .
Chemical Reactions Analysis
3-(Benzyloxy)-4-hydroxybenzoic acid can be used as a reactant for Microwave Suzuki-Miyaura coupling . The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Benzyloxy)-4-hydroxybenzoic acid include a melting point range of 133 - 137 °C . It is insoluble in water .
Scientific Research Applications
Pharmaceutical Intermediate
3-(Benzyloxy)-4-hydroxybenzoic acid: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that can lead to the development of new drugs with potential therapeutic applications .
Suzuki-Miyaura Coupling
This compound plays a role in the Suzuki-Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. It can be used to create boron reagents that participate in this reaction, contributing to the synthesis of complex organic molecules .
Peptide Synthesis
The presence of a benzyloxy group and a carboxylic acid group makes 3-(Benzyloxy)-4-hydroxybenzoic acid a potential building block for peptide synthesis. It can be involved in forming peptide bonds with other amino acids, which is crucial in the creation of peptides.
Safety and Hazards
Mechanism of Action
Target of Action
Benzylic compounds are known to undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is the benzene ring .
Mode of Action
The mode of action of 3-(Benzyloxy)-4-hydroxybenzoic acid is likely to involve interactions at the benzylic position. Reactions at this position can include free radical bromination, nucleophilic substitution, and oxidation . The compound may undergo a reaction where a hydrogen atom at the benzylic position is removed, a process that can be resonance stabilized .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical pathways, including those involving reactions at the benzylic position .
Result of Action
The compound’s interactions at the benzylic position could potentially lead to various molecular and cellular changes .
properties
IUPAC Name |
4-hydroxy-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFZIBGGMNFCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2926309.png)

![N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2926311.png)
![5-(furan-2-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2926312.png)

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2926314.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2926318.png)
![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarbaldehyde](/img/structure/B2926320.png)


![5-(pyridin-4-yl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2926327.png)

